2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole
Overview
Description
2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse range of biological and pharmaceutical activities.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole is not fully understood, but studies suggest that it may act by inhibiting various cellular pathways involved in cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell proliferation and survival. Additionally, it has been shown to induce the activation of caspase-3, a key enzyme involved in the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole possesses various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis, while also possessing anti-inflammatory and antioxidant properties. In vivo studies have also shown that this compound possesses antitumor activity, with studies demonstrating its ability to inhibit tumor growth in mice.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole is its potential as a new anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, a limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole. One direction is the development of new analogs of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and material science. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer agent.
Scientific Research Applications
2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In agriculture, 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of new agrochemicals.
In material science, this compound has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability.
properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylsulfonyl)ethylsulfanyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S4/c19-24(20,16-18-12-6-2-4-8-14(12)23-16)10-9-21-15-17-11-5-1-3-7-13(11)22-15/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZDJBRRIXFOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCS(=O)(=O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl]-1,3-benzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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